molecular formula C8H9ClN2O4S B2516732 2-chloro-N-ethyl-5-nitrobenzenesulfonamide CAS No. 477482-96-5

2-chloro-N-ethyl-5-nitrobenzenesulfonamide

Cat. No.: B2516732
CAS No.: 477482-96-5
M. Wt: 264.68
InChI Key: TVULLNWMGXZRMJ-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H9ClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of chloro, ethyl, and nitro functional groups on the benzene ring.

Preparation Methods

The synthesis of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by N-ethylationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-ethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-chloro-N-ethyl-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-ethyl-5-nitrobenzenesulfonamide include:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.

Properties

IUPAC Name

2-chloro-N-ethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVULLNWMGXZRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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